![molecular formula C20H17N5OS B4232132 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4232132.png)
1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Overview
Description
1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine, also known as PTZ, is a chemical compound that has been extensively studied for its potential use in scientific research. PTZ belongs to the class of compounds known as triazoles, which have been shown to have a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to act by blocking the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This leads to an increase in excitatory neurotransmitter activity, which can trigger seizures and convulsions. 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine are complex and depend on a variety of factors, including dose, route of administration, and the animal model used. At low doses, 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to have anxiogenic effects, while at higher doses it can induce seizures and convulsions. 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to modulate the activity of various neurotransmitter systems in the brain, including GABA, glutamate, and serotonin.
Advantages and Limitations for Lab Experiments
1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of neurotransmitters in seizure activity. 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine also has some limitations. It can be toxic at high doses, and its effects can vary depending on the animal model used. Additionally, 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not a perfect model for human epilepsy, as the mechanisms of seizure activity in humans are more complex.
Future Directions
There are several future directions for research on 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine. One area of interest is the development of new compounds based on the structure of 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine that may have improved efficacy and safety profiles. Another area of interest is the use of 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in combination with other drugs to treat epilepsy and other seizure disorders. Finally, there is a need for further research on the mechanisms of action of 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine and other convulsant agents, which may lead to the development of new treatments for epilepsy and other neurological disorders.
Scientific Research Applications
1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiogenic, and proconvulsant effects. 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is commonly used as a convulsant agent in animal models of epilepsy and seizure disorders. It has also been used as a tool to investigate the mechanisms of epileptogenesis and the role of neurotransmitters in seizure activity.
properties
IUPAC Name |
2-phenyl-1-[3-pyridin-3-yl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c26-18(12-15-6-2-1-3-7-15)25-20(22-14-17-9-5-11-27-17)23-19(24-25)16-8-4-10-21-13-16/h1-11,13H,12,14H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKDKEBSTMAVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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